REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](Br)[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.[Mg].[C:13](OCC)(=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>BrCCBr.C(OCC)C.O1CCCC1.C(OCC)(=O)C>[O:19]=[C:13]([C:4]1[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=[C:2]([F:1])[CH:3]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C2=C(C=CO2)C1)Br
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature until initiation of the Grignard formation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 5–10 minutes)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
was washed sequentially with 1N hydrochloric acid, water, and saturated aqueous sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The remaining organics were concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with hexane containing 30% ethyl acetate
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OCC)C1=CC(=CC=2C=COC21)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.894 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |